molecular formula C13H13NO3S B3030306 Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate CAS No. 886503-50-0

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate

Cat. No.: B3030306
CAS No.: 886503-50-0
M. Wt: 263.31
InChI Key: WVXDZBDTCMSMMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the hydroxyphenyl group further enhances its potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-17-12(16)7-10-8-18-13(14-10)9-3-5-11(15)6-4-9/h3-6,8,15H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXDZBDTCMSMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428357
Record name Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-50-0
Record name Ethyl 2-(2-(4-hydroxyphenyl)thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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